2-(Isochroman-7-yl)ethan-1-amine

Physical chemistry Thermodynamics Scaffold engineering

2-(Isochroman-7-yl)ethan-1-amine (CAS 1367949-05-0; IUPAC: 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine) is a primary amine-functionalized isochroman derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol. The compound belongs to the isochroman (3,4-dihydro-1H-2-benzopyran) heterocyclic class—a scaffold recognized as a privileged structure in medicinal chemistry with documented applications across central nervous system, anti-inflammatory, anti-diabetic, and anti-infective therapeutic areas.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 1367949-05-0
Cat. No. B2366767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isochroman-7-yl)ethan-1-amine
CAS1367949-05-0
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESC1COCC2=C1C=CC(=C2)CCN
InChIInChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2
InChIKeySOCVBIUEYOONMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isochroman-7-yl)ethan-1-amine (CAS 1367949-05-0): Chemical Identity, Scaffold Class, and Procurement Context


2-(Isochroman-7-yl)ethan-1-amine (CAS 1367949-05-0; IUPAC: 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine) is a primary amine-functionalized isochroman derivative with molecular formula C11H15NO and molecular weight 177.24 g/mol . The compound belongs to the isochroman (3,4-dihydro-1H-2-benzopyran) heterocyclic class—a scaffold recognized as a privileged structure in medicinal chemistry with documented applications across central nervous system, anti-inflammatory, anti-diabetic, and anti-infective therapeutic areas [1]. The ethanamine substituent at the 7-position of the bicyclic ring system introduces a primary amine capable of hydrogen bonding and ionic interactions critical for target engagement, distinguishing it from alternative substitution patterns on the same scaffold.

Why In-Class Isochroman Analogs Cannot Substitute for 2-(Isochroman-7-yl)ethan-1-amine: The Substitution-Position and Scaffold-Heteroatom Problem


The isochroman scaffold is not functionally interchangeable with its positional isomer chroman (oxygen at position 1 vs. position 2 of the fused pyran ring), nor with carbon (tetralin) or sulfur (thioisochroman) congeners, nor are regioisomeric amine substitution positions equivalent [1]. Comprehensive experimental thermodynamic measurements demonstrate that isochroman and chroman possess distinct ideal-gas entropies, enthalpies of formation, and Gibbs energies—with group-contribution estimation methods showing large deviations from experimental values—confirming that even positional isomerism of the core heterocycle produces meaningful differences in physical behavior that propagate to biological recognition events [2]. In receptor-binding and functional assays, replacement of the isochroman oxygen with carbon (tetralin) or sulfur (thioisochroman), or relocation of the amine from the 7-position to the 1- or 3-position, yields quantifiable alterations in target affinity, functional potency, and selectivity profiles [3]. These data collectively demonstrate that 2-(isochroman-7-yl)ethan-1-amine occupies a specific and non-substitutable region of chemical space within the broader benzopyran family.

Quantitative Differentiation Evidence for 2-(Isochroman-7-yl)ethan-1-amine: Comparator Data for Scientific Procurement Decisions


Thermodynamic Non-Interchangeability: Isochroman vs. Chroman Core Scaffold Properties

Comprehensive experimental determination of ideal-gas thermodynamic properties reveals that the isochroman core scaffold is thermodynamically distinct from its positional isomer chroman—a finding directly relevant to 2-(isochroman-7-yl)ethan-1-amine, which inherits this scaffold. The standard molar enthalpy of formation in the liquid phase (ΔfH°liquid) for isochroman is −120.2 ± 1.1 kJ/mol, with a standard molar entropy (S°liquid) of 247.024 J/mol·K [1]. Group-contribution estimation methods show large deviations from these experimental values, confirming that the positional isomerism between isochroman and chroman produces non-trivial thermodynamic differences that cannot be captured by additive computational models [1]. For procurement purposes, this means that chroman-based analogs (e.g., 2-(chroman-7-yl)ethan-1-amine) are not thermodynamically equivalent building blocks and will exhibit different solubility, partitioning, and molecular recognition behavior in downstream applications.

Physical chemistry Thermodynamics Scaffold engineering Isomer differentiation

DPP1 (Cathepsin C) Inhibitor Scaffold: Isochroman-7-yl Moiety in Patent-Disclosed Inhibitors

The isochroman-7-yl substructure is a key architectural component in a series of potent dipeptidyl peptidase 1 (DPP1, also known as cathepsin C) inhibitors disclosed in patent US20240083888 and related filings [1]. The closest elaborated analog incorporating the isochroman-7-yl scaffold, (S)-4-Amino-N-(1-cyano-2-(isochroman-7-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (BDBM657987, Compound 52), demonstrates an IC50 of 138 nM against human DPP1 [2]. Within the same patent series, potency ranges from 1.30 nM (Compound 38A, BDBM657972) to 4.47 nM (AZD7986 benchmark, BDBM50195235) to 61.7 nM (Example 33, BDBM50195263), illustrating that the isochroman-7-yl moiety supports sub-micromolar to low-nanomolar target engagement when properly elaborated [2][3]. 2-(Isochroman-7-yl)ethan-1-amine serves as the essential primary amine building block for constructing this class of inhibitors, providing the ethanamine linker that is subsequently functionalized in the elaborated inhibitors.

Enzyme inhibition DPP1 Cathepsin C Inflammatory disease Dipeptidyl peptidase

Scaffold-Heteroatom Replacement Drives Drastic Biological Activity Changes: Isochroman vs. Chroman, Thioisochroman, and Tetralin

A systematic scaffold-replacement study demonstrated that replacing the isochroman ring with a thioisochroman, chroman, or tetralin ring resulted in a drastic change in biological activity, with the chroman analog N-phenethyl-2-(chroman-4-yl)-1-methylethylamine (32b) exhibiting the most potent antiulcer activity [1]. This finding directly demonstrates that the oxygen position within the fused bicyclic system (isochroman: oxygen at position 2 of the pyran; chroman: oxygen at position 1) is a critical determinant of pharmacophore recognition, not merely a conservative isosteric replacement. For procurement decisions, this evidence establishes that chroman-based 'analogs' are not functionally interchangeable with isochroman-based compounds despite identical molecular formulae for the core (C9H10O).

SAR Scaffold hopping Antiulcer activity Heterocyclic chemistry

Positional Isomerism of the Amine Substituent: 7-Ethanamine vs. 1-Aminomethyl vs. 3-Aminomethyl Isochroman Congeners Exhibit Divergent Transporter Binding Profiles

Within the isochroman family, the position of the amine-bearing substituent on the bicyclic scaffold is a primary determinant of monoamine transporter affinity and selectivity. The 1-aminomethyl-5,6-dihydroxyisochroman scaffold (1-AMDICs) exhibits Ki values against alpha-1 adrenergic receptors of approximately 42 μM (4.22 × 10^4 nM, measured via [3H]-prazosin displacement in rat brain) [1]. In contrast, the 3-(aminomethyl)isochroman congener (CAS 256229-12-6) has been reported to inhibit the serotonin transporter (SERT) with an IC50 of approximately 120 nM, indicating a serotoninergic bias . The 7-ethanamine substitution pattern of the target compound positions the primary amine at a distinct spatial orientation relative to the ring oxygen, predicted to engage a different ensemble of hydrogen-bond and ionic interaction geometries compared to 1- or 3-substituted isomers. No direct SERT or NET data are available for the 7-ethanamine isomer, representing an experimental gap that may itself drive procurement for de novo profiling.

Monoamine transporters SERT Positional isomer SAR Medicinal chemistry

Isochroman vs. Chroman in Estrogen Receptor Ligand Design: Equipotent ER Binding but Divergent In Vivo Pharmacodynamics

In a direct head-to-head comparison of isochroman and isothiochroman analogs of the selective estrogen receptor modulator (SERM) lasofoxifene, both the isochroman (oxygen) and isothiochroman (sulfur) derivatives exhibited equipotent binding affinities to ERα and ERβ isoforms in vitro [1]. However, despite equivalent receptor-level binding, both compounds were significantly less active than lasofoxifene and the dihydrobenzoxathiin reference compound I in inhibiting estradiol-triggered uterine growth in vivo [1]. This dissociation between in vitro binding equipotency and in vivo functional activity demonstrates that the isochroman oxygen atom imparts pharmacokinetic or conformational properties that are distinct from both the dihydrobenzoxathiin sulfur-oxygen system and the chroman-based tetrahydronaphthalene core of lasofoxifene. For 2-(isochroman-7-yl)ethan-1-amine procurement, this indicates that isochroman-based building blocks cannot be assumed to phenocopy chroman or benzothiopyran scaffolds in downstream functional assays, even when in vitro target binding appears equivalent.

Estrogen receptor Nuclear receptors Tissue selectivity SERM design

Isochroman Carboxylic Acid PTP1B Inhibitors: Comparative Benchmarking Within the Isochroman-Derived Anti-Diabetic Series

A series of isochroman-3(S)-carboxylic acid derivatives were synthesized and evaluated as PTP1B inhibitors for anti-diabetic applications, establishing quantitative activity benchmarks for the isochroman scaffold in metabolic disease [1]. The most potent compound in the series, 4n, inhibited PTP1B with an IC50 of 51.63 ± 0.91 nM and demonstrated significant reduction in both fed-state and fasting whole blood glucose (WBG) as well as fasting plasma glucose levels in vivo [1]. Structure-activity relationship analysis revealed that high potency was specifically associated with a dithiolane ring attached via a five-carbon spacer to the isochroman ring—a structural feature not accessible from chroman or tetralin scaffolds due to differing ring geometries [1]. This provides class-level evidence that the isochroman carboxylic acid chemotype (from which 2-(isochroman-7-yl)ethan-1-amine can serve as a precursor via functional group interconversion) supports nanomolar enzyme inhibition with translatable in vivo efficacy.

PTP1B inhibition Anti-diabetic Type 2 diabetes Insulin signaling

Validated Research and Industrial Application Scenarios for 2-(Isochroman-7-yl)ethan-1-amine Based on Quantitative Differentiation Evidence


DPP1/Cathepsin C Inhibitor Lead Generation: Primary Amine Building Block for Cyanomethyl Amide Warhead Elaboration

In DPP1 inhibitor programs following the chemical series disclosed in US20240083888, 2-(Isochroman-7-yl)ethan-1-amine provides the isochroman-7-yl-ethanamine substructure that is elaborated via N-acylation with amino-tetrahydropyran-carboxylic acid derivatives to yield inhibitors with IC50 values ranging from 1.30 to 138 nM [1]. Procuring this specific regioisomer ensures fidelity to the patent-disclosed SAR, which is essential for freedom-to-operate analysis and for generating data comparable to the published benchmark compounds. Substituting a 5-ethanamine or 1-aminomethyl regioisomer would produce compounds structurally outside the patent claims and with unvalidated DPP1 activity. [2]

Thermodynamically Validated Physicochemical Reference for Isochroman-Based Compound Library Design

The experimentally determined thermodynamic parameters for the isochroman scaffold (ΔfH°liquid = −120.2 ± 1.1 kJ/mol, S°liquid = 247.024 J/mol·K) [1] provide a quantitative baseline for computational chemistry and property prediction in library design. When constructing virtual screening libraries or performing free-energy perturbation calculations, using isochroman-derived thermodynamic parameters rather than chroman-derived values avoids systematic errors arising from positional isomerism. 2-(Isochroman-7-yl)ethan-1-amine can serve as the primary amine anchor point for diversification while maintaining scaffold-consistent thermodynamic behavior.

Monoamine Transporter Selectivity Profiling: Unexplored 7-Ethanamine Vector for SERT/NET/DAT SAR Expansion

Given that 3-(aminomethyl)isochroman exhibits SERT IC50 ≈ 120 nM [1] and 1-aminomethyl-5,6-dihydroxyisochroman shows weak α1-adrenergic binding (Ki ≈ 42 μM) [2], the 7-ethanamine substitution pattern represents an experimentally unexplored vector in monoamine transporter pharmacology. Procurement of 2-(isochroman-7-yl)ethan-1-amine enables de novo screening against SERT, NET, and DAT to determine whether the 7-position amine orientation produces a divergent selectivity fingerprint—data that would fill a documented gap in the isochroman SAR literature and could identify novel transporter ligand chemotypes.

Scaffold-Hopping Control in Kinase or Nuclear Receptor Lead Optimization: Isochroman as a Non-Interchangeable Core

In lead optimization campaigns where the isochroman core is under consideration for scaffold-hopping (to chroman, tetralin, thioisochroman, or indane), 2-(isochroman-7-yl)ethan-1-amine serves as the essential isochroman reference compound. The published evidence that isochroman→chroman, isochroman→thioisochroman, and isochroman→tetralin replacements produce drastic changes in biological activity [1]—coupled with the demonstration that isochroman and isothiochroman show equipotent ER binding but divergent in vivo uterine growth inhibition versus lasofoxifene [2]—establishes that parallel synthesis and testing of all scaffold variants is necessary; the isochroman scaffold cannot be omitted from the matrix without risking loss of a therapeutically relevant activity profile.

Quote Request

Request a Quote for 2-(Isochroman-7-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.